2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)-N-cyclopentylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)-N-cyclopentylacetamide (referred to as Compound X in Compound X is a pyridine derivative that has shown promising results in various studies, making it a popular choice for researchers.
Mechanism of Action
The mechanism of action of Compound X is not fully understood, but it is believed to act as an inhibitor of FAAH, which results in increased levels of endocannabinoids in the body. Endocannabinoids are lipid signaling molecules that play a role in various physiological processes such as pain modulation, appetite regulation, and immune function.
Biochemical and Physiological Effects
Compound X has been shown to have various biochemical and physiological effects in animal studies. It has been found to exhibit anticonvulsant and analgesic properties, reduce anxiety-like behavior, and improve cognitive function. It has also been shown to have anti-inflammatory effects and to reduce the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
Compound X has several advantages for lab experiments, including its high potency and selectivity for FAAH inhibition. It is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using Compound X in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer.
Future Directions
There are several future directions for research on Compound X. One potential area of study is its potential as a treatment for epilepsy and chronic pain. Further studies are needed to determine its efficacy and safety in humans. Another area of study is its potential as a treatment for anxiety and depression. Studies have shown promising results in animal models, but further research is needed to determine its effectiveness in humans. Additionally, further studies are needed to fully understand the mechanism of action of Compound X and its effects on various physiological processes.
Synthesis Methods
Compound X can be synthesized using various methods, including the reaction of 2-methyl-5-nitropyridine with cyclopentylamine followed by the reduction of the nitro group using palladium on carbon. The resulting amine can then be acetylated using acetic anhydride to produce Compound X.
Scientific Research Applications
Compound X has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, it has been found to exhibit anticonvulsant and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of epilepsy and chronic pain. In pharmacology, Compound X has been shown to act as an inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the degradation of endocannabinoids. This property makes it a potential candidate for the development of drugs for the treatment of anxiety, depression, and other neurological disorders.
properties
IUPAC Name |
2-(5-bromo-2-oxopyridin-1-yl)-N-cyclopentylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O2/c13-9-5-6-12(17)15(7-9)8-11(16)14-10-3-1-2-4-10/h5-7,10H,1-4,8H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIRLWFPKFIYWMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2C=C(C=CC2=O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)-N-cyclopentylacetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.